molecular formula C9H14O5 B11717223 (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid

(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid

Cat. No.: B11717223
M. Wt: 202.20 g/mol
InChI Key: MRZOBYXLLOJEQD-NKWVEPMBSA-N
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Description

(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid is a chiral compound with a unique structure that includes an oxolane ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of α,β-unsaturated carbonyl compounds and N-hydroxyl-4-toluenesulfonamide, which react under mild conditions to form the oxolane ring . The reaction conditions often involve moderate temperatures and the presence of catalysts to ensure high yields and regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxycarboxylic acids, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or diols, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxolane derivatives and carboxylic acids, such as 2,3-dimethoxybenzoic acid and 3-acetoxy-2-methylbenzoic acid .

Uniqueness

What sets (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid apart is its specific chiral configuration and the presence of both an oxolane ring and a carboxylic acid group. This unique combination of features makes it particularly valuable in applications requiring precise molecular interactions and specific chemical properties .

Properties

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid

InChI

InChI=1S/C9H14O5/c1-13-8(10)5-3-6-2-4-7(14-6)9(11)12/h6-7H,2-5H2,1H3,(H,11,12)/t6-,7+/m0/s1

InChI Key

MRZOBYXLLOJEQD-NKWVEPMBSA-N

Isomeric SMILES

COC(=O)CC[C@@H]1CC[C@@H](O1)C(=O)O

Canonical SMILES

COC(=O)CCC1CCC(O1)C(=O)O

Origin of Product

United States

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